In Vivo Bladder versus Salivary Gland Selectivity
YM-46303 demonstrates a significantly enhanced therapeutic index over oxybutynin in a direct head-to-head in vivo comparison. The key differentiator is the compound's ability to potently inhibit bladder contractions while causing much less relative inhibition of salivary secretion, a major dose-limiting side effect of non-selective antimuscarinics. In a rat model, YM-46303 showed a 5-fold greater functional selectivity for urinary bladder contraction against salivary secretion compared to oxybutynin . This is driven by its 10-fold higher inhibitory activity on bladder pressure in reflexly-evoked rhythmic contractions [1].
| Evidence Dimension | In Vivo Bladder vs. Salivary Gland Functional Selectivity |
|---|---|
| Target Compound Data | 5-fold selectivity (bladder contraction inhibition vs. salivary secretion) |
| Comparator Or Baseline | Oxybutynin (1-fold selectivity, i.e., equipotent) |
| Quantified Difference | 5-fold greater selectivity |
| Conditions | Rat model; inhibition of reflexly-evoked rhythmic bladder contraction vs. oxotremorine-induced salivary secretion |
Why This Matters
This data quantifies YM-46303's superior bladder-over-salivary gland functional selectivity, a critical parameter for reducing the risk of dry mouth in urological research models, directly addressing a key limitation of the comparator oxybutynin.
- [1] Naito R, Takeuchi M, Morihira K, Hayakawa M, Ikeda K, Shibanuma T, Isomura Y. Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. Chem Pharm Bull (Tokyo). 1998 Aug;46(8):1286-94. View Source
